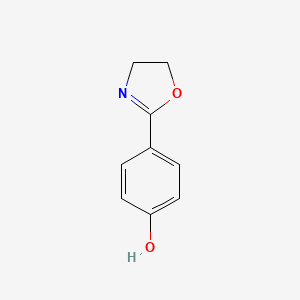

Phenol oxazoline

概要

説明

Synthesis Analysis

The synthesis of phenol oxazolines often involves strategies that incorporate the oxazoline ring into phenolic compounds. One notable approach is the reaction of metal acetate or acetylacetonate derivatives with corresponding ligands in ethanol, leading to the formation of oxazoline complexes (Kandasamy et al., 2004). Another method involves the oxidative cyclization of phenolic and indolic amides to oxazoline analogues, highlighting the adaptability of oxazoline synthesis techniques (Braun et al., 2000)(Braun et al., 2000).

Molecular Structure Analysis

The molecular structure of phenol oxazolines has been elucidated through various characterization techniques, including X-ray crystallography. For instance, the crystal structure of phenol,2-[4(S)-4-dihydro-4-benzyl-2-ozazolinyl] reveals its orthorhombic system and confirms the arrangement of the oxazoline and phenol groups within the molecule (Luo et al., 2010)(Luo et al., 2010).

Chemical Reactions and Properties

Phenol oxazolines participate in various chemical reactions, displaying a range of chemical properties. For example, oxorhenium(V) complexes with phenolate-oxazoline ligands show significant O-atom-transfer reactivity, influenced by the isomeric form of the ligand (Schachner et al., 2014)(Schachner et al., 2014). Moreover, ruthenium complexes containing phenolate-oxazoline ligands have been studied for their catalytic activities in transfer hydrogenation reactions (Jia et al., 2018)(Jia et al., 2018).

科学的研究の応用

Protein Measurement Techniques

Phenol oxazoline has been instrumental in biochemical research, particularly in protein measurement. Since 1951, the Folin phenol reagent, involving phenol oxazoline, has been used for protein determination in various biological samples. It offers sensitivity and simplicity, although its use requires careful consideration of pH, reaction time, and concentration of reactants to mitigate interference from other substances (Lowry et al., 1951).

Coordination Chemistry and Catalysis

Phenol oxazoline compounds are significant in coordination chemistry and catalysis. Research in 2013 highlighted their role in materials containing a phenol unit connected to an oxazoline ring, both chiral and achiral. These materials have shown utility in carbon-carbon bond-forming processes and other catalytic reactions (Taghvaee & Gossage, 2013).

Synthesis of Natural Products

Phenol oxazoline chemistry has contributed to the total synthesis of complex natural products. An example is the synthesis of tricyclic azaspirane derivatives of tyrosine, such as FR901483 and TAN1251C, where the oxidative cyclization of a phenolic 3-arylpropionamide to a spirolactam was a key step facilitated by oxazoline chemistry (Ousmer et al., 2001).

Oxorhenium(V) Complexes

Oxorhenium(V) complexes with phenolate-oxazoline ligands have been studied for their O-atom-transfer reactivity. These complexes demonstrate significant catalytic activities, influenced by their isomeric forms, in the reduction of perchlorate salt with organic sulfides (Schachner et al., 2014).

Safety And Hazards

将来の方向性

There is ongoing research into the use of oxazoline-based compounds in various applications. For instance, a nanoconfinement strategy has been reported to alter the carbon transfer pathway of phenol removal from ring opening route to oligomerization route . This could represent a new technology for the coatings industry .

特性

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDUCORJHLMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001989 | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol oxazoline | |

CAS RN |

81428-58-2 | |

| Record name | Phenol oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

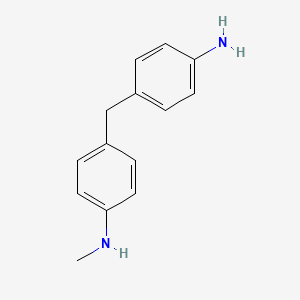

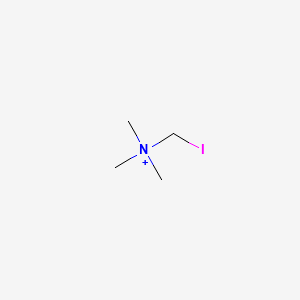

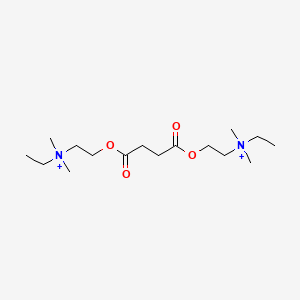

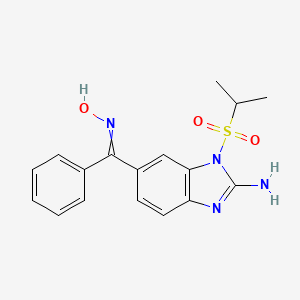

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

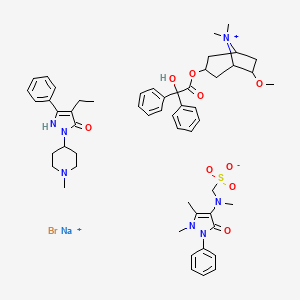

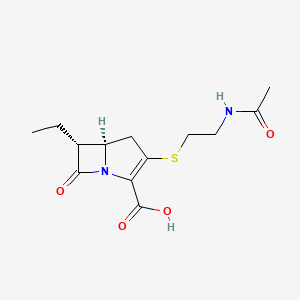

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)